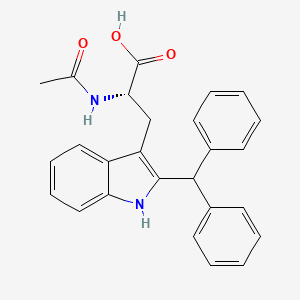
N-Acetyl-2-(diphenylmethyl)tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2-(diphenylmethyl)tryptophan is a derivative of tryptophan, an essential amino acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a diphenylmethyl group attached to the second carbon of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-(diphenylmethyl)tryptophan typically involves the acetylation of tryptophan followed by the introduction of the diphenylmethyl group. The process can be summarized as follows:
Acetylation of Tryptophan: Tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyltryptophan.
Introduction of Diphenylmethyl Group: The N-acetyltryptophan is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydride to introduce the diphenylmethyl group at the second carbon of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2-(diphenylmethyl)tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Aplicaciones Científicas De Investigación
N-Acetyl-2-(diphenylmethyl)tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Research has shown its potential in neuroprotection, particularly in conditions like Alzheimer’s disease.
Industry: The compound is used in the formulation of pharmaceuticals and as a stabilizer in protein solutions.
Mecanismo De Acción
The mechanism of action of N-Acetyl-2-(diphenylmethyl)tryptophan involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound modulates oxidative stress and enhances antioxidant enzyme activity, protecting neurons from damage.
Radioprotection: It neutralizes radiation-induced oxidative stress and protects DNA from damage.
Anti-inflammatory: The compound downregulates pro-inflammatory cytokines and reduces neuroinflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tryptophan: Known for its neuroprotective and radioprotective properties.
N-Acetyl-DL-tryptophan: Used in stabilizing protein solutions and reducing oxidative damage.
Uniqueness
N-Acetyl-2-(diphenylmethyl)tryptophan is unique due to the presence of the diphenylmethyl group, which enhances its stability and potential biological activity compared to other acetylated tryptophan derivatives.
Propiedades
Número CAS |
53924-42-8 |
|---|---|
Fórmula molecular |
C26H24N2O3 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(2-benzhydryl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H24N2O3/c1-17(29)27-23(26(30)31)16-21-20-14-8-9-15-22(20)28-25(21)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23-24,28H,16H2,1H3,(H,27,29)(H,30,31)/t23-/m0/s1 |
Clave InChI |
IGNNDGRYXMRYNE-QHCPKHFHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)

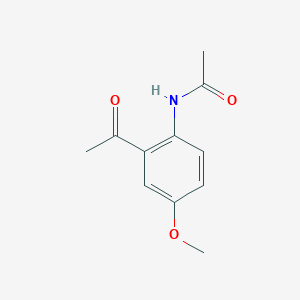
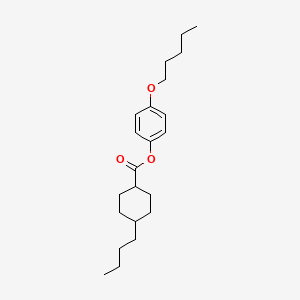
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
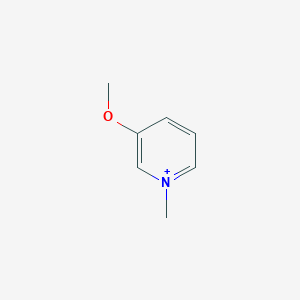

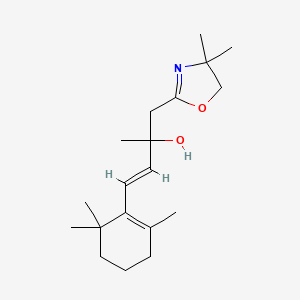

![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)


